molecular formula C5H5FN2O B1462852 4-Fluoro-6-methoxypyrimidine CAS No. 51421-95-5

4-Fluoro-6-methoxypyrimidine

Cat. No.: B1462852
CAS No.: 51421-95-5
M. Wt: 128.1 g/mol
InChI Key: AWTUHMFGXGFDQW-UHFFFAOYSA-N
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Description

4-Fluoro-6-methoxypyrimidine is a useful research compound. Its molecular formula is C5H5FN2O and its molecular weight is 128.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Fluoro-6-methoxypyrimidine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanism of action, biological properties, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with a fluorine atom at the 4-position and a methoxy group at the 6-position. Its molecular formula is C6H6FNC_6H_6FN. The presence of the electron-withdrawing fluorine enhances its reactivity, making it an interesting candidate for various biological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes, particularly protein kinases, which are crucial in cell signaling pathways. This inhibition can disrupt cancer cell proliferation and survival mechanisms.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, inhibiting the growth of certain bacterial strains .

Biological Activities

The compound has been studied for several biological activities:

  • Anticancer Properties : It has shown potential as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Effects : this compound has been reported to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Antiviral Activity : Preliminary studies suggest it may have antiviral effects, particularly against influenza viruses, although more research is needed to confirm these findings .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Anticancer Study : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .
  • Antimicrobial Research : In vitro tests revealed that the compound effectively inhibited bacterial growth at concentrations as low as 10 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Toxicity Assessment : A subacute toxicity study in mice indicated that the compound has a favorable safety profile, with no significant adverse effects observed at doses up to 40 mg/kg .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

CompoundAnticancer ActivityAntimicrobial ActivityNotes
This compoundHighModerateEffective against multiple cancers
4-Fluoro-2-methylpyrimidineModerateLowLess potent than 4-fluoro-6-methoxy
4-Chloro-6-methylpyrimidineLowModerateDifferent halogen affects activity

Properties

IUPAC Name

4-fluoro-6-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTUHMFGXGFDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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